Cas no 1807088-80-7 (Methyl 3-aminomethyl-4-cyano-2-nitrobenzoate)

Methyl 3-aminomethyl-4-cyano-2-nitrobenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 3-aminomethyl-4-cyano-2-nitrobenzoate
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- インチ: 1S/C10H9N3O4/c1-17-10(14)7-3-2-6(4-11)8(5-12)9(7)13(15)16/h2-3H,5,12H2,1H3
- InChIKey: FABWYXCLACXUAE-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=CC=C(C#N)C(CN)=C1[N+](=O)[O-])=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 356
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 122
Methyl 3-aminomethyl-4-cyano-2-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015008844-1g |
Methyl 3-aminomethyl-4-cyano-2-nitrobenzoate |
1807088-80-7 | 97% | 1g |
1,445.30 USD | 2021-06-21 |
Methyl 3-aminomethyl-4-cyano-2-nitrobenzoate 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
Methyl 3-aminomethyl-4-cyano-2-nitrobenzoateに関する追加情報
Methyl 3-aminomethyl-4-cyano-2-nitrobenzoate (CAS No. 1807088-80-7): A Comprehensive Overview
Methyl 3-aminomethyl-4-cyano-2-nitrobenzoate (CAS No. 1807088-80-7) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, plays a pivotal role in various biochemical and medicinal applications. The intricate molecular framework of this substance, featuring both aminomethyl and cyano functional groups, alongside a nitro substituent, makes it a versatile candidate for further exploration in drug discovery and material science.
The synthesis and characterization of Methyl 3-aminomethyl-4-cyano-2-nitrobenzoate have been subjects of extensive research due to its potential pharmacological properties. Recent studies have highlighted its significance in the development of novel therapeutic agents, particularly in addressing complex diseases such as cancer and neurological disorders. The presence of the amino and cyano groups enhances its reactivity, making it an excellent intermediate for the synthesis of more complex molecules. Furthermore, the nitro group contributes to its stability and solubility characteristics, which are crucial for pharmaceutical formulations.
In the realm of medicinal chemistry, Methyl 3-aminomethyl-4-cyano-2-nitrobenzoate has been investigated for its ability to interact with biological targets. Preliminary studies suggest that this compound exhibits promising antimicrobial and anti-inflammatory properties. The aminomethyl moiety is particularly noteworthy, as it can form hydrogen bonds with biological receptors, thereby modulating their activity. This interaction is key to developing drugs that can selectively target specific pathogens or inflammatory pathways.
The role of Methyl 3-aminomethyl-4-cyano-2-nitrobenzoate in material science is equally compelling. Its unique chemical properties make it suitable for use in advanced materials, including polymers and coatings. The compound's ability to undergo various chemical modifications allows researchers to tailor its properties for specific applications. For instance, its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable for high-performance materials used in aerospace and automotive industries.
The latest advancements in computational chemistry have further illuminated the potential of Methyl 3-aminomethyl-4-cyano-2-nitrobenzoate. Molecular modeling studies have demonstrated its binding affinity to several enzymes and receptors involved in critical biological processes. These insights have guided the design of more targeted derivatives with enhanced pharmacological efficacy. The integration of machine learning algorithms has also accelerated the discovery process, enabling rapid screening of analogs with optimized properties.
The environmental impact of Methyl 3-aminomethyl-4-cyano-2-nitrobenzoate is another area of growing interest. Researchers are exploring sustainable synthetic routes that minimize waste and energy consumption. Green chemistry principles are being applied to develop eco-friendly methodologies for its production, ensuring that its use aligns with global sustainability goals. Additionally, studies on its degradation pathways are underway to assess its environmental persistence and potential ecological effects.
The future prospects of Methyl 3-aminomethyl-4-cyano-2-nitrobenzoate are vast and multifaceted. Ongoing research aims to unlock new therapeutic applications by leveraging its unique chemical profile. Collaborative efforts between academia and industry are expected to yield innovative drug candidates that address unmet medical needs. Furthermore, advancements in nanotechnology may enable novel delivery systems for this compound, improving its bioavailability and therapeutic outcomes.
In conclusion, Methyl 3-aminomethyl-4-cyan-2-nitrobenzate (CAS No. 1807088-80-7) stands as a testament to the ingenuity of modern chemical research. Its multifaceted applications span across pharmaceuticals, materials science, and environmental chemistry, underscoring its importance as a versatile compound. As scientific understanding continues to evolve, the potential uses of this molecule will undoubtedly expand, offering new solutions to some of the most pressing challenges in science and medicine.
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